(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a methanecarbohydrazonoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Methanecarbohydrazonoyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methanecarbohydrazonoyl moiety.
Reduction: Reduction reactions could target the cyano groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Applications in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl chloride
- (Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl bromide
Properties
IUPAC Name |
(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S2/c1-9-12(7-15)14(19-23-9)24(20,21)13(8-16)18-17-10-3-5-11(22-2)6-4-10/h3-6,17H,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACZWHZUNJGHST-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)OC)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N\NC2=CC=C(C=C2)OC)/C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.